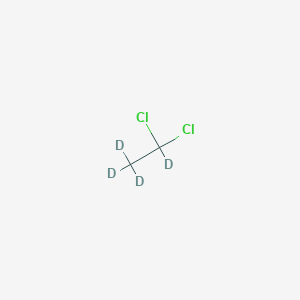

1,1-Dichloro-1,2,2,2-tetradeuterioethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,1-Dichloro-1,2,2,2-tetradeuterioethane, also known as this compound, is a useful research compound. Its molecular formula is C2H4Cl2 and its molecular weight is 102.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

As a deuterated compound, it is often used in scientific research, particularly in nuclear magnetic resonance (nmr) spectroscopy, due to its unique properties .

Mode of Action

As a deuterated compound, it may interact with its targets differently compared to its non-deuterated counterpart . More research is needed to fully understand its interactions and the resulting changes.

Biochemical Pathways

Deuterated compounds are known to potentially alter the kinetics of biochemical reactions, which could have downstream effects on various pathways .

Pharmacokinetics

The presence of deuterium atoms can potentially affect these properties, as deuterium is known to form stronger bonds than hydrogen, which could influence the compound’s bioavailability .

Result of Action

As a deuterated compound, it may have unique effects due to the presence of deuterium atoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-1,2,2,2-tetradeuterioethane . For instance, temperature and pressure can affect the physical and chemical properties of the compound . More research is needed to fully understand how these and other environmental factors influence the compound’s action.

Biologische Aktivität

1,1-Dichloro-1,2,2,2-tetradeuterioethane (C_2D_2Cl_2) is a chlorinated hydrocarbon that has been studied for its potential biological activities. This compound is structurally similar to other dichloroethanes and has been investigated for various applications in chemical synthesis and as a solvent. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

- Molecular Formula : C_2D_2Cl_2

- Molecular Weight : 108.98 g/mol

- Physical State : Colorless liquid

- Solubility : Soluble in organic solvents; low solubility in water.

The biological activity of this compound can be attributed to its interaction with various cellular components. The compound may exert effects through the following mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to other chlorinated hydrocarbons, it may induce oxidative stress by generating ROS, which can lead to cellular damage and inflammation.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism and signaling.

- Membrane Interaction : The compound can integrate into lipid membranes, potentially altering membrane fluidity and function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Toxicity : Acute toxicity studies have shown that high concentrations can lead to neurotoxic effects and respiratory irritation. Long-term exposure may result in liver and kidney damage.

- Carcinogenic Potential : Some studies suggest a potential link to carcinogenic effects due to its structural similarity to known carcinogens. However, definitive evidence is still lacking.

- Endocrine Disruption : There is evidence indicating that chlorinated hydrocarbons can disrupt endocrine functions by interfering with hormone signaling pathways.

Case Study 1: Toxicological Assessment

A study conducted on rats exposed to varying concentrations of this compound revealed significant liver enzyme alterations at higher doses (up to 2000 mg/kg). Histopathological examinations indicated liver necrosis and inflammation.

Case Study 2: Environmental Impact

Research on aquatic organisms exposed to this compound showed reduced reproductive success and increased mortality rates. The study highlighted the compound's persistence in the environment and its bioaccumulation potential.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Acute Toxicity | Neurotoxicity | |

| Carcinogenic Potential | Liver tumors observed in long-term studies | |

| Endocrine Disruption | Hormonal imbalance in test subjects |

Research Findings

Recent findings indicate that this compound interacts with multiple biological systems:

- Cellular Studies : In vitro studies demonstrated that the compound affects cell viability in human liver cells at concentrations above 50 µM.

- Animal Studies : Chronic exposure resulted in significant weight loss and behavioral changes in rodent models.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₂H₂Cl₂D₄

- Molecular Weight : Approximately 102.98 g/mol

- CAS Number : 17060-07-0

- Appearance : Colorless liquid with a chloroform-like odor

The presence of deuterium in the molecular structure enhances the compound's utility in analytical techniques due to its unique isotopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1,1-Dichloro-1,2,2,2-tetradeuterioethane is extensively utilized as a solvent in NMR spectroscopy. Its key advantages include:

- Solubility : It readily dissolves a wide range of organic compounds.

- Chemical Shift Reference : The distinct chemical shifts of deuterated solvents provide reliable reference points for spectral analysis.

These properties make it particularly valuable for studying molecular structures and dynamics.

Chromatography

In chromatography, this compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its distinct mass characteristics allow for:

- Quantitative Analysis : Accurate quantification of analytes by comparing their response to that of the standard.

- Isotopic Labeling Studies : The incorporation of deuterium alters reaction kinetics and mechanisms, facilitating the study of reaction pathways.

Organic Synthesis

The compound is also employed in organic synthesis as a reagent or solvent. Its applications include:

- Synthesis of Deuterated Compounds : Used to create isotopically labeled compounds for various research purposes.

- Reactions Involving Chlorinated Hydrocarbons : Acts as a precursor or solvent in reactions involving chlorinated hydrocarbons.

Environmental Studies

Research involving this compound has been conducted to assess its environmental impact and behavior. This includes:

- Degradation Pathways : Studies on how this compound breaks down in various environmental conditions.

- Toxicity Assessments : Evaluating the health risks associated with exposure to chlorinated hydrocarbons.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- NMR Spectroscopy Studies : Research published in various journals has demonstrated the effectiveness of this compound as a solvent that provides clearer spectra due to its isotopic enrichment.

- Chromatographic Analysis : Case studies have shown improved accuracy in quantifying volatile organic compounds when using this deuterated standard in GC-MS analyses.

- Environmental Impact Assessments : Investigations into the degradation pathways of chlorinated hydrocarbons have utilized this compound to model environmental behavior accurately.

Eigenschaften

IUPAC Name |

1,1-dichloro-1,2,2,2-tetradeuterioethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYULBFZEHDVBN-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.